4-(3,3,3-Trifluoropropoxy)benzoic acid
Overview
Description
4-(3,3,3-Trifluoropropoxy)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a trifluoropropoxy group attached to the benzene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, oxidized derivatives, and reduced alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,3,3-Trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3,3,3-Trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQDUHNEEBMGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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